5-Chloro-2-(4-chlorophenyl)oxazolo[5,4-B]pyridine
CAS No.:
Cat. No.: VC15841446
Molecular Formula: C12H6Cl2N2O
Molecular Weight: 265.09 g/mol
* For research use only. Not for human or veterinary use.
![5-Chloro-2-(4-chlorophenyl)oxazolo[5,4-B]pyridine -](/images/structure/VC15841446.png)
Specification
Molecular Formula | C12H6Cl2N2O |
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Molecular Weight | 265.09 g/mol |
IUPAC Name | 5-chloro-2-(4-chlorophenyl)-[1,3]oxazolo[5,4-b]pyridine |
Standard InChI | InChI=1S/C12H6Cl2N2O/c13-8-3-1-7(2-4-8)11-15-9-5-6-10(14)16-12(9)17-11/h1-6H |
Standard InChI Key | QSZYTQBEEQRNNU-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1C2=NC3=C(O2)N=C(C=C3)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
5-Chloro-2-(4-chlorophenyl)oxazolo[5,4-b]pyridine consists of a bicyclic framework comprising an oxazole ring fused to a pyridine moiety. The oxazole ring is substituted with a chlorine atom at the 5-position, while the 2-position of the oxazole is linked to a para-chlorophenyl group. This arrangement creates a planar structure with significant electron-withdrawing effects due to the chlorine atoms .
Crystallographic Data
While direct X-ray crystallography data for this specific compound remains unpublished, analogous structures like 5-chloro-2-(4-fluorophenyl)oxazolo[5,4-b]pyridine exhibit monoclinic crystal systems with P21/c space groups. These structures typically show intramolecular hydrogen bonding between the oxazole nitrogen and adjacent substituents, stabilizing the planar conformation .
Electronic Configuration
The chlorine substituents induce pronounced electron-deficient characteristics:
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5-Chloro Group: Withdraws electron density via inductive effects, activating the oxazole ring toward nucleophilic attack.
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4-Chlorophenyl Group: Enhances π-π stacking potential while moderating solubility in polar solvents .
Synthetic Methodologies
Conventional Synthesis Routes
The synthesis typically follows a two-step protocol derived from methods used for analogous oxazolopyridines :
Step 1: Condensation Reaction
2-Amino-5-chloropyridine reacts with 4-chlorobenzaldehyde in acidic ethanol (HCl/EtOH) under reflux to form the Schiff base intermediate.
Step 2: Cyclization
Treatment with chlorinating agents (e.g., POCl₃) induces oxazole ring formation through intramolecular cyclization.
Optimization Parameters
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Temperature: 80–100°C for condensation; 110°C for cyclization
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Yield: 70–85% after column chromatography (hexane:EtOAc = 20:1)
Alternative Approaches
Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields ≥75%. Solvent-free conditions using ionic liquids have also been explored to improve green chemistry metrics .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃, 300 MHz)
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δ 8.32–8.26 (m, 2H): Aromatic protons from 4-chlorophenyl group
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δ 8.04 (d, J = 8.2 Hz, 1H): Pyridine H-6
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δ 7.43 (d, J = 8.2 Hz, 1H): Pyridine H-7
¹³C NMR
Mass Spectrometry
High-resolution mass spectra show a molecular ion peak at m/z 275.03 [M+H]⁺, consistent with the molecular formula C₁₂H₆Cl₂N₂O .
Physicochemical Properties
Property | Value | Method |
---|---|---|
Molecular Weight | 275.10 g/mol | HRMS |
Melting Point | 189–191°C | Differential Scanning Calorimetry |
logP | 3.2 ± 0.1 | HPLC |
Aqueous Solubility | <0.1 mg/mL (25°C) | Shake-flask Method |
The compound's low solubility necessitates formulation with co-solvents (e.g., DMSO) for biological testing .
Biological Activity and Applications
Monoamine Oxidase (MAO) Inhibition
Structural analogs demonstrate selective MAO-B inhibition (IC₅₀ = 0.89 μM), suggesting potential in neurodegenerative disease therapy. The 4-chlorophenyl group enhances blood-brain barrier permeability compared to non-halogenated derivatives .
Comparative Analysis with Structural Analogs
Compound | Substituents | MAO-B IC₅₀ (μM) | LogP |
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5-Cl-2-Ph-Oxazolo[5,4-b]Pyridine | Phenyl | 1.24 | 2.9 |
5-Cl-2-(4-F-Ph)-Oxazolo[5,4-b]Pyridine | 4-Fluorophenyl | 0.92 | 3.0 |
5-Cl-2-(4-Cl-Ph)-Oxazolo[5,4-b]Pyridine | 4-Chlorophenyl | 0.89 | 3.2 |
The 4-chloro derivative exhibits superior pharmacological parameters due to enhanced lipophilicity and electronic effects .
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